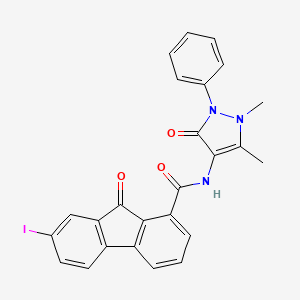![molecular formula C16H14ClN3O3S2 B6016351 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B6016351.png)
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with 2-methyl-5-nitroaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-iodophenyl)thiourea
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(4-methoxyphenyl)thiourea
- N-[5-Chloro-2-(methylsulfanyl)phenyl]acetamide
Uniqueness
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methylsulfanyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar thiourea derivatives.
特性
IUPAC Name |
2-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-9-3-4-10(20(22)23)7-14(9)18-16(24)19-15(21)12-8-11(25-2)5-6-13(12)17/h3-8H,1-2H3,(H2,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUKRPBMOFZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3'R*,4'R*)-1'-[(2-butyl-1H-imidazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016269.png)
![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)

![N-benzyl-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6016291.png)
![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)
![2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B6016304.png)
![N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide](/img/structure/B6016308.png)
![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6016332.png)
![Methyl 5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B6016339.png)
![[5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B6016344.png)
![(5E)-2,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one](/img/structure/B6016354.png)
![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)
![(5Z)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6016363.png)
